2-(Trifluoroacetyl)thiophene

Purification Characterization Physical Chemistry

2-(Trifluoroacetyl)thiophene (CAS 651-70-7) is a heterocyclic building block consisting of a thiophene ring functionalized at the 2-position with an electron-withdrawing trifluoroacetyl group. This liquid reagent, with the formula C6H3F3OS and a molecular weight of 180.15 g/mol, is characterized by a boiling point of 163-165 °C, a density of 1.403 g/mL at 25 °C, and a refractive index (n20/D) of 1.486.

Molecular Formula C6H3F3OS
Molecular Weight 180.15 g/mol
CAS No. 651-70-7
Cat. No. B1295214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoroacetyl)thiophene
CAS651-70-7
Molecular FormulaC6H3F3OS
Molecular Weight180.15 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C(F)(F)F
InChIInChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H
InChIKeyCZYKJGCKVBXLGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-(Trifluoroacetyl)thiophene (CAS 651-70-7) for High-Performance Research


2-(Trifluoroacetyl)thiophene (CAS 651-70-7) is a heterocyclic building block consisting of a thiophene ring functionalized at the 2-position with an electron-withdrawing trifluoroacetyl group [1]. This liquid reagent, with the formula C6H3F3OS and a molecular weight of 180.15 g/mol, is characterized by a boiling point of 163-165 °C, a density of 1.403 g/mL at 25 °C, and a refractive index (n20/D) of 1.486 . Its primary differentiation is not as a final bioactive molecule, but as a strategic intermediate that simultaneously offers an aromatic heterocycle and a highly polarized, fluorinated carbonyl electrophile for downstream synthetic elaboration [2].

1
Strategic fluorinated heterocycle building block for electrophilic elaboration
2
Enables synthesis of oxadiazoles, carboxamides, and thiazole derivatives
3
Dual reactivity profile supports both medicinal chemistry and materials science workflows

The Performance Gap: Why 2-(Trifluoroacetyl)thiophene is Not Interchangeable with Analogous Ketones


Procurement based solely on class-level similarity (e.g., replacing it with 2-acetylthiophene or 2-(trifluoroacetyl)furan) leads to significant performance divergence in both chemical synthesis and material science applications. The strong electron-withdrawing nature of the trifluoromethyl group activates the carbonyl toward nucleophilic addition while simultaneously deactivating the thiophene ring toward electrophilic attack, a dual effect not seen with acetyl analogs . This fundamentally alters reaction rates, regioselectivity, and the stability of downstream products . Furthermore, in electrochemical applications, the fluorinated ketone's distinct oxidation potential and film-forming ability are critical for functional performance and cannot be replicated by non-fluorinated analogs, risking complete experimental failure if substituted [1].

Analog
2-Acetylthiophene lacks the trifluoromethyl group; reaction rates, regioselectivity, and product stability may shift significantly.
Heterocycle
2-(Trifluoroacetyl)furan exhibits a different electronic profile; thiophene-ring-dependent applications may not transfer.
Property
Non-fluorinated ketones show distinct oxidation potential and film-forming behavior, risking electrolyte additive performance failure.

Quantitative Differentiation Guide for Procuring 2-(Trifluoroacetyl)thiophene


Physical Property Divergence: Quantified Distinction from 2-Acetylthiophene

The physical properties of 2-(trifluoroacetyl)thiophene are markedly different from its non-fluorinated analog, 2-acetylthiophene, enabling distinct purification and handling protocols. The density is substantially higher (1.403 vs. 1.168 g/mL), and the boiling point is significantly lower (163-165 °C vs. 214 °C). These differences are critical for separation by distillation and for predicting chromatographic behavior [1].

Physical Property Divergence
Cross-study comparable
BP: 163–165 °C vs 214 °C; Density: 1.403 vs 1.168 g/mL; RI: 1.486 vs 1.565
Lower boiling point enables gentler distillation; higher density alters phase separation.
Data to verify per target analog specifications.
Purification Characterization Physical Chemistry

Electrolyte Additive: 2.7-Fold Improvement in Lithium-Ion Battery Cathode Stability

As a functional electrolyte additive for high-voltage LiCoO2 batteries, 2-(trifluoroacetyl)thiophene (TFPN) at 0.5 wt% dramatically improves cycling stability. TFPN preferentially oxidizes on the cathode surface to form a protective layer, suppressing electrolyte decomposition [1].

Li-Ion Cathode Stability
Direct head-to-head comparison
90.6% capacity retention (0.5 wt% TFPN) vs 33.2% (baseline); 2.7-fold improvement
Demonstrates functional necessity for stable high-voltage cycling.
LiCoO2 coin cells, 3.0–4.4 V at 0.5 C.
Electrochemistry Lithium-Ion Batteries Electrolyte Additive

Medicinal Chemistry: Nanomolar Class II HDAC Inhibition and Selectivity Over Class I Isoforms

Derivatives based on the 2-trifluoroacetylthiophene scaffold, specifically 2-trifluoroacetylthiophene 1,3,4-oxadiazoles, have been developed as highly potent and selective class II histone deacetylase (HDAC) inhibitors. These compounds exhibit low nanomolar inhibitory activity against HDAC4, with high selectivity over class I HDACs (HDAC1 and HDAC3). This represents a significant advance over earlier 2-trifluoroacetylthiophene carboxamides, which only showed moderate selectivity [1]. A related sub-series, 5-aryl-2-(trifluoroacetyl)thiophenes, also demonstrated potent inhibition, with a representative compound 6h showing an HDAC4 IC50 of 310 nM and a remarkable 40-fold selectivity over HDAC1 [2].

Class II HDAC Inhibition
Class-level inference
HDAC4 IC50 310 nM; 40-fold selectivity over HDAC1 (Compound 6h).
Scaffold SAR supports class IIa-over-class I selectivity profiling.
Enzymatic assay context; downstream validation required.
Drug Discovery Epigenetics HDAC Inhibitor

Validated Application Scenarios for 2-(Trifluoroacetyl)thiophene Deployment


High-Voltage Lithium-Ion Battery Electrolyte Engineering

This compound is a prime candidate for research into high-voltage cathode material protection. Evidence shows that adding just 0.5 wt% of 2-(trifluoroacetyl)thiophene to a baseline carbonate electrolyte increases the capacity retention of a LiCoO2 cathode from a failing 33.2% to a robust 90.6% after cycling to 4.4 V. [1]. This outcome is attributed to its preferential oxidation to form a stable cathode-electrolyte interphase (CEI), a task for which non-fluorinated analogs are unsuitable.

Development of Isoform-Selective Class IIa HDAC Inhibitors

The 2-trifluoroacetylthiophene moiety is a validated pharmacophore for achieving selectivity for class IIa over class I HDACs, a key challenge in epigenetic drug design. Research has shown that derivatizing this core to form 1,3,4-oxadiazoles yields low nanomolar HDAC4 inhibitors with high selectivity, while further development led to a compound with an HDAC4 IC50 of 310 nM and 40-fold selectivity over HDAC1 [1][2]. It should be the scaffold of choice for any new project targeting class IIa HDAC inhibition.

Strategic Intermediate for Fluorinated Heterocycle Synthesis

The compound's unique dual reactivity, combining an electron-deficient carbonyl group with an aromatic thiophene ring, makes it a versatile linchpin for synthesizing complex fluorinated heterocycles. Its established role as a precursor for carboxamides, oxadiazoles, and thiazoles, all while maintaining the metabolically relevant trifluoromethyl group, confirms its utility in medicinal chemistry campaigns where such motifs are desired [1][2].

Application
Selection Property
Validation Focus
High-Voltage Li-Ion Electrolyte Research
Preferential oxidation and CEI formation capability
Cathode stability and capacity retention endpoint review
Class IIa HDAC Inhibitor Development
Validated pharmacophore for isoform selectivity
Selectivity over class I HDACs in enzymatic and cellular assays
Fluorinated Heterocycle Synthesis
Electrophilic carbonyl-thiophene dual reactivity
Derivatization scope and metabolic motif retention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoroacetyl)thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.